molecular formula C12H18O B7937673 2-(3-Ethylphenyl)-2-butanol

2-(3-Ethylphenyl)-2-butanol

Cat. No.: B7937673
M. Wt: 178.27 g/mol
InChI Key: PJCKBQPBWBNTRG-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-2-butanol is an organic compound characterized by a butanol backbone with an ethylphenyl substituent at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)-2-butanol typically involves the alkylation of 3-ethylphenyl with a butanol derivative. One common method is the Grignard reaction, where 3-ethylphenyl magnesium bromide reacts with butanone, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be employed to enhance the reaction rate.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid for halogenation reactions.

Major Products:

    Oxidation: 2-(3-Ethylphenyl)-2-butanone.

    Reduction: 2-(3-Ethylphenyl)butane.

    Substitution: 2-(3-Ethylphenyl)-2-chlorobutane.

Scientific Research Applications

2-(3-Ethylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

  • 2-Phenyl-2-butanol
  • 2-(4-Ethylphenyl)-2-butanol
  • 2-(3-Methylphenyl)-2-butanol

Comparison: 2-(3-Ethylphenyl)-2-butanol is unique due to the presence of the ethyl group at the meta position on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation can result in different physical properties, such as boiling point and solubility, as well as distinct interactions with biological targets.

Properties

IUPAC Name

2-(3-ethylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-10-7-6-8-11(9-10)12(3,13)5-2/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCKBQPBWBNTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C)(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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